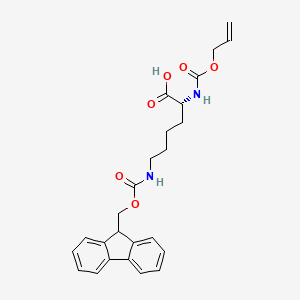

Aloc-d-lys(fmoc)-oh

Description

Contextualization within Orthogonal Protecting Group Strategies for Amino Acids

The utility of Aloc-D-Lys(Fmoc)-OH is intrinsically linked to the concept of orthogonal protection in chemical synthesis. This strategy is fundamental to the synthesis of complex molecules with multiple reactive functional groups, such as peptides.

In peptide synthesis, amino acids are assembled in a specific sequence. To prevent unwanted side reactions and ensure the formation of the correct peptide bonds, the various reactive groups on the amino acid building blocks must be temporarily masked with protecting groups. altabioscience.com The principle of differential protection, or orthogonality, dictates that each type of protecting group on a molecule can be removed under a specific set of chemical conditions without affecting the other protecting groups present. peptide.comnih.gov This allows for the selective deprotection and subsequent reaction of a specific functional group at a desired stage of the synthesis. For instance, in SPPS, the temporary Nα-amino protecting group is removed at each cycle of amino acid addition, while the protecting groups on the side chains of the amino acids and the linker to the solid support remain intact until the final cleavage step. peptide.com

The Aloc and Fmoc groups are both carbamate-based protecting groups for amines, but they exhibit distinct chemical labilities, making them an excellent orthogonal pair. total-synthesis.comtcichemicals.com

9-Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is a base-labile protecting group. wikipedia.org It is stable under acidic conditions but is readily cleaved by treatment with a secondary amine, most commonly piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). americanpeptidesociety.org This mild deprotection condition is a hallmark of Fmoc-based SPPS, making it compatible with a wide range of acid-sensitive side-chain protecting groups and linkers. altabioscience.com

Allyloxycarbonyl (Aloc): The Aloc group is stable to both the acidic and basic conditions typically used in Fmoc-based SPPS. sigmaaldrich.com It is selectively removed by palladium(0)-catalyzed allyl transfer in the presence of a scavenger nucleophile. ug.edu.plnih.gov This unique cleavage mechanism ensures that the Aloc group can be removed without affecting Fmoc, tert-butyl (tBu), or trityl (Trt) based protecting groups, which are commonly used for side-chain protection in Fmoc chemistry. iris-biotech.de

The orthogonality of the Fmoc and Aloc groups is the key to the utility of this compound. It allows for the selective deprotection of either the α-amino group (protected with Aloc) or the ε-amino group (protected with Fmoc) at any point during the synthesis, enabling further chemical modifications at a specific site.

| Property | Fmoc (9-Fluorenylmethyloxycarbonyl) | Aloc (Allyloxycarbonyl) |

|---|---|---|

| Chemical Nature | Base-labile carbamate | Palladium(0)-labile carbamate |

| Cleavage Conditions | 20% Piperidine in DMF | Pd(PPh₃)₄ and a scavenger (e.g., phenylsilane (B129415), morpholine) |

| Stability | Stable to acids and palladium(0) catalysis | Stable to acids and bases (e.g., piperidine) |

| Orthogonality | Orthogonal to acid-labile (Boc, tBu) and palladium(0)-labile (Aloc) groups | Orthogonal to acid-labile (Boc, tBu) and base-labile (Fmoc) groups |

This compound as a Core Building Block in Peptide Synthesis

The specific structure of this compound makes it a versatile tool for creating non-linear and structurally complex peptides.

Naturally occurring peptides and proteins are almost exclusively composed of L-amino acids. The incorporation of their non-natural mirror images, D-amino acids, into a peptide sequence can have profound effects on the peptide's properties. lifetein.comwikipedia.org Peptides containing D-amino acids are generally more resistant to enzymatic degradation by proteases, which are stereospecific for L-amino acids. lifetein.comlifetein.com This increased stability can lead to a longer in vivo half-life, a desirable characteristic for therapeutic peptides. lifetein.com Furthermore, the introduction of a D-amino acid can induce specific conformational constraints, leading to changes in the peptide's secondary structure and potentially enhancing its binding affinity and biological activity. rsc.org The use of the D-isomer of lysine (B10760008) in this building block, therefore, offers a strategic advantage in the design of more stable and potent peptide-based drugs.

The orthogonal protection scheme of this compound is particularly valuable for the synthesis of complex molecular architectures. advancedchemtech.com After incorporating this building block into a peptide chain via its carboxylic acid, either the α-amino or the ε-amino group can be selectively deprotected.

Branched Peptides: If the Fmoc group on the ε-amino group is removed, a second peptide chain can be synthesized on the lysine side chain, leading to the formation of a branched peptide.

Cyclic Peptides: The side chain can be used as an anchor point for cyclization. For example, after deprotection of the Aloc group, the α-amino group can be used to form a lactam bridge with a carboxylic acid side chain of another amino acid in the sequence.

Conjugation: The selectively deprotected amino group can serve as a handle for the attachment of other molecules, such as fluorescent dyes, carbohydrates, lipids, or cytotoxic drugs, to create well-defined peptide conjugates.

Historical Development and Evolution of Fmoc/Alloc Orthogonality in Organic Synthesis

The foundation of modern peptide synthesis was laid by R.B. Merrifield's development of solid-phase peptide synthesis (SPPS) in the 1960s, which initially relied on the tert-butyloxycarbonyl (Boc) protecting group for the Nα-amino group. publish.csiro.aupeptide.com The Boc/benzyl (Bzl) protection scheme, however, required the use of harsh acidic conditions (e.g., liquid hydrogen fluoride) for the final cleavage step. nih.gov

A significant milestone was the introduction of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group by Carpino and Han in 1970. peptide.comnih.gov The adoption of the Fmoc/tBu strategy in the late 1970s offered a milder alternative, as the final cleavage could be performed with trifluoroacetic acid (TFA), avoiding the need for highly corrosive HF. altabioscience.comamericanpeptidesociety.org

The concept of orthogonal protection was further refined with the introduction of protecting groups that could be removed under conditions compatible with the mainstream Fmoc/tBu strategy. The allyloxycarbonyl (Aloc) group, and its removal by palladium(0) catalysis, provided a powerful tool for achieving this. The compatibility of the Aloc group with Fmoc-based SPPS was demonstrated, establishing the Fmoc/Alloc pair as a truly orthogonal system. sigmaaldrich.com This development opened up new possibilities for the synthesis of complex peptides, allowing for selective on-resin modifications of amino acid side chains, such as those of lysine, and facilitating the construction of intricate molecular architectures that were previously difficult to access.

| Year | Development | Significance |

|---|---|---|

| 1932 | Introduction of the Carbobenzoxy (Cbz) group by Bergmann and Zervas. publish.csiro.au | First readily cleavable protecting group for amines. |

| 1963 | Development of Solid-Phase Peptide Synthesis (SPPS) by R.B. Merrifield. peptide.com | Revolutionized peptide synthesis by simplifying purification steps. |

| 1970 | Introduction of the 9-Fluorenylmethyloxycarbonyl (Fmoc) group by Carpino and Han. peptide.com | Provided a base-labile alternative to the acid-labile Boc group. |

| Late 1970s | Adoption of the Fmoc/tBu strategy for SPPS. nih.gov | Offered milder reaction conditions compared to the Boc/Bzl strategy. |

| - | Application of the Allyloxycarbonyl (Aloc) group in Fmoc-based SPPS. | Established a robust orthogonal protection scheme for selective side-chain modifications. |

Structure

3D Structure

Properties

IUPAC Name |

(2R)-6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(prop-2-enoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O6/c1-2-15-32-25(31)27-22(23(28)29)13-7-8-14-26-24(30)33-16-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h2-6,9-12,21-22H,1,7-8,13-16H2,(H,26,30)(H,27,31)(H,28,29)/t22-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVGIXLCPDFRQJL-JOCHJYFZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)NC(CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC(=O)N[C@H](CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological Frameworks for Integrating Aloc D Lys Fmoc Oh in Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) Protocols and Considerations

Peptide Bond Formation Strategies

Phosphonium-Based Coupling Reagents (e.g., PyBOP)

Phosphonium-based coupling reagents, such as Benzotriazole-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate (B91526) (PyBOP), are highly effective for forming peptide bonds in Solid-Phase Peptide Synthesis (SPPS). When incorporating Aloc-d-lys(fmoc)-oh, these reagents facilitate efficient coupling of the protected amino acid to the growing peptide chain on a solid support. The presence of the Fmoc group on the alpha-amino position and the Alloc group on the epsilon-amino side chain of lysine (B10760008) ensures that these functionalities remain protected during the coupling reaction. PyBOP, often used in conjunction with a base like N,N-Diisopropylethylamine (DIPEA), promotes rapid and high-yield peptide bond formation, minimizing racemization, which is crucial for maintaining the stereochemical integrity of the peptide sequence chempep.com.

Diimide-Based Activation (e.g., Diisopropylcarbodiimide, DIC)

Diimide-based coupling reagents, notably Diisopropylcarbodiimide (DIC), are widely employed in peptide synthesis due to their cost-effectiveness and efficiency. When used with additives like Hydroxybenzotriazole (HOBt) or Oxyma Pure, DIC activates the carboxyl group of this compound, enabling its reaction with the free amino group of the peptide chain attached to the resin. Research indicates that DIC/Oxyma is a preferred coupling system for achieving quantitative coupling with minimal racemization, even for challenging sequences rsc.orggoogle.comresearchgate.net. The orthogonal nature of the Fmoc and Alloc protecting groups on this compound ensures their stability under the conditions required for DIC-mediated coupling.

Optimization of Coupling Times and Reagent Equivalents

Optimizing coupling times and reagent equivalents is critical for maximizing the incorporation efficiency of this compound and minimizing side reactions, such as incomplete coupling or racemization. Studies have shown that using an excess of the protected amino acid, coupling reagent, and additives (e.g., 5-10 equivalents) can drive the reaction to completion, particularly for difficult couplings rsc.orggoogle.comunifi.it. Coupling times can vary, but typically range from 30 minutes to several hours, depending on the specific reagents, sequence, and temperature. For automated SPPS, reaction cycles are often optimized for speed and efficiency, with microwave-assisted synthesis being employed to reduce coupling times significantly rsc.org. Careful control over reagent stoichiometry and reaction duration ensures the successful integration of this compound into the peptide chain.

Automated SPPS Techniques Incorporating this compound

Automated Solid-Phase Peptide Synthesizers (SPPS) are instrumental in the efficient and reproducible synthesis of peptides, including those incorporating specialized building blocks like this compound. These instruments precisely control the delivery of reagents, reaction times, and washing steps, streamlining the entire synthesis process. The use of this compound in automated SPPS relies on established Fmoc-based protocols, where the Fmoc group is removed with a piperidine (B6355638)/DMF solution, followed by coupling of the next Fmoc-protected amino acid. The Alloc group on the lysine side chain remains intact during these cycles, allowing for its selective deprotection later in the synthesis, often using palladium catalysis rsc.orgiris-biotech.de. The compatibility of this compound with automated platforms facilitates the synthesis of complex peptides, including those with modifications at the lysine side chain, such as in the synthesis of GLP-1 analogs .

Solution-Phase Synthesis Approaches for this compound Containing Structures

While SPPS is prevalent, solution-phase synthesis offers advantages for large-scale production or specific structural requirements. This compound can be effectively integrated into these approaches.

Sequential Condensation and Intramolecular Cyclization

In solution-phase synthesis, this compound can be utilized in sequential condensation reactions to build peptide fragments, which are then cyclized. For instance, it can be coupled to an Nα-alkylated lysine amino ester using reagents like HATU, forming a dipeptide intermediate rsc.org. The orthogonal protection strategy provided by the Fmoc and Alloc groups is crucial here. After dipeptide formation, the Fmoc group can be selectively removed under basic conditions, followed by intramolecular cyclization. The Alloc group on the side chain remains protected, allowing for subsequent modifications or its eventual removal under palladium catalysis. This approach is particularly useful for synthesizing cyclic peptides, such as diketopiperazines (DKPs), where controlled sequential coupling and cyclization are paramount rsc.orgrsc.org.

Nα-Alkylation and Subsequent Derivatization

Solution-phase synthesis also allows for Nα-alkylation of amino acid derivatives before peptide coupling. If this compound is used in such a strategy, the Nα-alkylation would occur prior to its coupling into a peptide sequence. More relevantly, after incorporation into a peptide via solution-phase coupling, the selective deprotection of either the Fmoc or the Alloc group allows for subsequent derivatization. For example, selective deprotection of the Alloc group using palladium catalysis exposes the lysine side chain's epsilon-amino group, which can then undergo further reactions, such as acylation, alkylation, or conjugation, while the Fmoc group on the alpha-amino position remains intact medchemexpress.com. This selective derivatization is key to building complex peptide structures or attaching labels.

Orthogonal Deprotection Chemistries of Aloc D Lys Fmoc Oh

Selective Cleavage of the Allyloxycarbonyl (Alloc) Group

The Alloc group is known for its stability under acidic and basic conditions, making it orthogonal to many other protecting groups, including Fmoc. Its removal is typically achieved through palladium-catalyzed reactions.

The cleavage of the Alloc group is most commonly mediated by palladium(0) catalysts, with tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] being a widely used example highfine.comwpmucdn.combiotage.comrsc.orgrsc.org. The mechanism involves the palladium(0) catalyst undergoing oxidative addition to the allyl moiety of the Alloc group, forming a π-allyl palladium complex wpmucdn.combiotage.com. This intermediate is then susceptible to nucleophilic attack or reductive elimination. The catalytic cycle is completed by the regeneration of the palladium(0) species, allowing for further deprotection cycles wpmucdn.com. This method offers mild conditions, preserving other sensitive functional groups and protecting groups, including the Fmoc group highfine.comwpmucdn.comug.edu.pl.

To facilitate the deprotection and trap reactive intermediates, hydrogen donors or scavengers are essential in palladium-catalyzed Alloc cleavage. Phenylsilane (B129415) (PhSiH₃) is a common and effective scavenger, acting as an allyl acceptor to form allyl phenylsilane and regenerate the Pd(0) catalyst wpmucdn.comug.edu.plresearchgate.netbiotage.comrsc.orgrsc.org. Other effective scavengers include amine-borane complexes like dimethylamine-borane (Me₂NH·BH₃) rsc.orgsoton.ac.uk. Morpholine (B109124) has also been employed as a nucleophile to trap the allyl cation intermediate highfine.comgoogle.comzenodo.org. The choice of scavenger can influence the reaction efficiency and prevent undesired side reactions, such as allylation of the free amine researchgate.netrsc.orgug.edu.plsoton.ac.uk. For instance, Me₂NH·BH₃ has been reported to be superior to morpholine or phenylsilane in certain applications for quantitative removal of the Alloc group without back-alkylation researchgate.netsoton.ac.uk.

The deprotection of the Alloc group using palladium catalysis is typically performed in organic solvents. Dichloromethane (B109758) (CH₂Cl₂) is frequently used, often in combination with other solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) highfine.comlookchem.comuci.edursc.orgrsc.org. For instance, a mixture of DMF/CH₂Cl₂ is commonly employed with Pd(PPh₃)₄ and phenylsilane rsc.orgrsc.org. The specific solvent system can be optimized based on the substrate and desired reaction rate.

Selective Cleavage of the 9-Fluorenylmethyloxycarbonyl (Fmoc) Group

The Fmoc group is a base-labile protecting group, making it orthogonal to the Alloc group, which is typically removed under neutral or mildly acidic conditions via palladium catalysis. The Fmoc group is readily cleaved by mild bases.

The standard method for Fmoc deprotection involves treatment with a secondary amine, most commonly piperidine (B6355638), in a polar aprotic solvent like N,N-dimethylformamide (DMF) total-synthesis.comchempep.comnih.govwikipedia.orgacsgcipr.orgspringernature.com. Typically, a 20% (v/v) solution of piperidine in DMF is used nih.govwikipedia.orgacsgcipr.orguci.edursc.org. The mechanism involves the base abstracting an acidic proton from the fluorene (B118485) ring, followed by β-elimination, which releases dibenzofulvene (DBF) and carbon dioxide. The liberated dibenzofulvene is a reactive intermediate that is efficiently trapped by the excess piperidine, forming a stable adduct total-synthesis.comnih.govwikipedia.orgspringernature.com. This reaction is rapid, with half-lives for Fmoc removal often reported in seconds under these conditions lookchem.comwikipedia.org. DMF is favored as a solvent because it is polar and enhances the reaction rate compared to less polar solvents nih.govspringernature.com.

While piperidine is the most common reagent, other bases can also be used for Fmoc deprotection. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a stronger, non-nucleophilic base that can cleave the Fmoc group more rapidly than piperidine peptide.comlookchem.comacs.orgnih.govacsgcipr.org. However, DBU does not efficiently scavenge the dibenzofulvene byproduct, which can lead to undesired side reactions like N-alkylation if not managed properly, often by co-adding a nucleophile like piperazine (B1678402) lookchem.comacs.orgnih.gov. Other alternatives include piperazine, 4-methylpiperidine, and even milder conditions using bases like morpholine or DMAP in specific solvent systems nih.govlookchem.comiris-biotech.deresearchgate.netnih.govacsgcipr.org. These alternatives can offer advantages in terms of handling, safety, or reduced side reactions like aspartimide formation peptide.comlookchem.comacs.orgnih.govacsgcipr.org.

Advanced Research Applications of Aloc D Lys Fmoc Oh in Chemical Biology and Peptide Science

Design and Synthesis of Branched and Multi-Component Peptides

The ability to selectively deprotect and extend from the lysine (B10760008) side chain makes Aloc-D-Lys(Fmoc)-OH a powerful tool for creating branched peptide structures. This approach is fundamental to the development of synthetic vaccines and complex biomolecular scaffolds.

Multi-antigenic peptide (MAP) systems are dendritic macromolecules designed to present multiple copies of a peptide antigen on a single core molecule, thereby eliciting a potent immune response without the need for a traditional protein carrier. researchgate.net The core of a MAP is typically constructed from a branching amino acid, with lysine being an ideal monomer due to its α- and ε-amino groups. researchgate.net

The synthesis of MAPs relies on the stepwise addition of amino acids onto a branched poly-lysine core. researchgate.net Using this compound, or its L-isomer equivalent, provides a strategic advantage for constructing complex or chimeric MAPs. After incorporating the orthogonally protected lysine into the core structure, the Fmoc group can be removed to continue the elongation of one branch of the dendrimer. Subsequently, the Aloc group on the side chain can be selectively cleaved using a palladium catalyst to expose the ε-amino group for the synthesis of a second, different peptide antigen. This allows for the fabrication of diepitope MAPs, presenting two distinct antigenic sequences on the same molecular scaffold.

Table 1: Orthogonal Protecting Groups for Lysine in MAP and Branched Peptide Synthesis

| Protecting Group | Chemical Name | Deprotection Conditions | Orthogonal To | Primary Application |

| Aloc | Allyloxycarbonyl | Pd(0) catalyst (e.g., Pd(PPh₃)₄), H₂ donor | Fmoc, Boc, tBu | Side-chain modification, cyclization, branching |

| ivDde | 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl | 2% Hydrazine in DMF | Fmoc, Boc, tBu, Aloc | Site-specific side-chain deprotection |

| Mtt | 4-Methyltrityl | Mild acid (e.g., 1% TFA in DCM) | Fmoc, Boc, Aloc | Side-chain anchoring to resin, branching |

| Boc | tert-Butoxycarbonyl | Strong acid (e.g., TFA) | Fmoc, Aloc, ivDde | Standard side-chain protection in Fmoc-SPPS |

Peptide dendrimers are highly branched, monodisperse macromolecules with a well-defined structure. Poly-L-lysine (PLL) dendrimers, in particular, have garnered significant interest in fields like drug delivery and gene therapy due to their biocompatibility and the high density of functional groups on their surface. researchgate.netnih.gov

The synthesis of these dendrimers is a generational process, building outwards from a central core. nih.gov this compound is a valuable monomer in the divergent synthesis of such scaffolds. In a typical synthetic cycle, a generation is built by coupling two equivalents of this compound to the deprotected amino groups of the previous generation's surface. The temporary Fmoc groups are then removed with piperidine (B6355638) to expose the α-amino groups for the next coupling step, allowing the dendrimer to grow. The Aloc groups remain in place, protecting the ε-amino groups. This systematic and controlled approach allows for the precise construction of dendrimers up to several generations. nih.gov These structures serve as scaffolds that can be functionalized at their periphery for various biomedical applications. nih.gov

Synthesis of Conformationally Constrained and Cyclic Peptides

Cyclic peptides often exhibit enhanced stability, receptor affinity, and bioavailability compared to their linear counterparts. This compound is a key reagent for synthesizing cyclic peptides through on-resin lactamization strategies, where a covalent bridge is formed between the lysine side chain and another part of the peptide.

On-resin cyclization is a preferred method as it utilizes the principle of pseudo-dilution to favor intramolecular reactions over intermolecular polymerization. nih.gov A common strategy involves forming a lactam (amide) bridge between the side chain of a lysine residue and the C-terminus of the peptide or the side chain of an acidic amino acid like aspartic or glutamic acid.

The process begins with the standard solid-phase synthesis of the linear peptide precursor, incorporating this compound at the desired position. nih.gov Once the linear sequence is assembled, the Aloc group on the lysine side chain is selectively removed on-resin using a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) with a scavenger such as phenylsilane (B129415). nih.gov Simultaneously, the protecting group on the corresponding carboxylic acid (e.g., an allyl ester at the C-terminus) is also removed. With both the amine and the carboxylic acid moieties unmasked, a standard peptide coupling reagent (e.g., HATU, HBTU) is added to facilitate the intramolecular amide bond formation, yielding the cyclic peptide while it is still attached to the solid support. nih.govnih.gov This method provides an efficient route to structurally constrained peptides.

A more advanced and highly efficient method involves a tandem reaction where cyclization occurs simultaneously with the final cleavage of the peptide from the resin. nih.govhuji.ac.il This strategy has been developed for the cyclization between a lysine side chain and a succinic acid linker attached to the peptide's N-terminus. nih.govresearchgate.net

In this approach, the linear peptide is synthesized with an N-terminal succinic acid moiety and an Aloc-protected lysine residue within the sequence. During the final step, the resin is treated with a strong acid cocktail, typically containing trifluoroacetic acid (TFA). nih.govresearchgate.net The highly acidic conditions of the TFA cleavage simultaneously remove the acid-labile side-chain protecting groups (like Boc and tBu) and also trigger the cyclization. iris-biotech.de The reaction is proposed to proceed through a highly reactive succinimide (B58015) intermediate, which then rapidly reacts with the lysine side-chain amine (which is also deprotected in situ) to form the stable amide bond of the cyclic product. nih.govhuji.ac.ilresearchgate.net This tandem, one-pot cleavage and cyclization method is an elegant and efficient strategy for producing certain classes of head-to-side-chain cyclic peptides. nih.gov

Site-Specific Functionalization and Bioconjugation of Peptides

The ability to introduce a single, uniquely reactive handle at a specific position within a peptide is crucial for creating sophisticated molecular probes, targeted therapeutics, and other tools for chemical biology. The orthogonal nature of the Aloc protecting group on the D-lysine side chain provides an ideal chemical handle for such modifications. peptide.com

Following the complete assembly of the peptide chain via Fmoc-SPPS, the peptide remains anchored to the resin with its side-chain protecting groups (e.g., tBu, Boc, Trt) intact. At this stage, the Aloc group on the D-lysine can be selectively removed with a palladium(0) catalyst, exposing a single primary ε-amino group. peptide.compeptide.com This nucleophilic amine is now available for a wide array of chemical modifications.

Table 2: Examples of Site-Specific Modifications via Aloc Deprotection

| Conjugate Type | Attached Moiety | Purpose |

| Fluorescent Probes | e.g., Fluorescein, Rhodamine | Bioimaging, binding assays, FRET studies |

| Affinity Tags | e.g., Biotin (B1667282) | Protein purification, detection (streptavidin binding) |

| PEGylation | Polyethylene Glycol (PEG) | Increase solubility, improve pharmacokinetic profile |

| Drug Conjugates | e.g., Cytotoxic drugs, chelating agents | Targeted drug delivery, radiolabeling |

| Lipidation | Fatty acids | Enhance membrane association, create synthetic lipoproteins |

This on-resin, site-specific functionalization ensures that the modification occurs only at the intended lysine residue, yielding a homogeneous product. For example, a fluorescent dye can be coupled to the ε-amino group to create a peptide probe for tracking its localization in cells. Alternatively, a biotin tag can be attached for use in affinity-based purification or detection assays. sigmaaldrich-jp.com This versatility makes this compound an indispensable component in the synthesis of precisely tailored and functionalized peptides for advanced research.

Introduction of Reporter Groups (e.g., Fluorescent Tags, Biotinylation)

The selective deprotection of the Aloc group on the D-lysine side chain provides a powerful handle for introducing various reporter groups into a peptide sequence. This allows for the creation of probes to study biological processes, such as protein-protein interactions, receptor binding, and cellular uptake.

The general strategy involves incorporating this compound into the desired position of a peptide during standard Fmoc-based solid-phase peptide synthesis (SPPS). Once the peptide sequence is assembled, the Aloc group is selectively removed using a palladium(0) catalyst, typically Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a scavenger. This exposes the ε-amino group of the D-lysine residue, which can then be coupled to an activated reporter molecule.

Biotinylation: Biotin is a high-affinity ligand for streptavidin and avidin, and biotinylated peptides are widely used in affinity chromatography, immunoassays, and pull-down experiments. aatbio.com After the selective removal of the Aloc group, the free amine can be acylated with an activated biotin derivative, such as biotin-N-hydroxysuccinimide ester, to yield a site-specifically biotinylated peptide. The final product is analogous to directly incorporating a pre-biotinylated amino acid like Fmoc-D-Lys(Biotin)-OH. aatbio.comsigmaaldrich.com

Fluorescent Tagging: Similarly, fluorescent dyes can be attached to the deprotected lysine side chain to create fluorescently labeled peptides. These peptides are invaluable tools for fluorescence microscopy, flow cytometry, and fluorescence resonance energy transfer (FRET) assays. The choice of fluorescent tag can be tailored to the specific application, with a wide range of dyes (e.g., fluorescein, rhodamine, cyanine (B1664457) dyes) available as activated esters or isothiocyanates for efficient coupling.

| Step | Action | Reagents | Purpose |

| 1 | Incorporation | This compound, Coupling Reagents (e.g., HATU, DIC) | Introduce the orthogonally protected lysine into the peptide chain. |

| 2 | Aloc Deprotection | Pd(PPh₃)₄, Scavenger (e.g., Phenylsilane, Morpholine) | Selectively remove the Aloc group to expose the side-chain amine. |

| 3 | Reporter Coupling | Activated Biotin or Fluorescent Dye | Covalently attach the reporter group to the specific lysine side chain. |

Chemical Ligation Strategies for Peptide Modification

Chemical ligation techniques, most notably Native Chemical Ligation (NCL), are powerful methods for synthesizing large proteins by joining smaller, unprotected peptide fragments. NCL involves the reaction between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue.

The use of this compound is advantageous in complex ligation strategies. Side-chain protecting groups that are not stable under the conditions required for NCL can complicate the synthesis. The Aloc group provides a robust orthogonal protection for the lysine side chain that is stable to the mildly basic conditions of Fmoc deprotection and the acidic conditions of final cleavage from the resin. thieme-connect.de This allows for the synthesis and purification of a fully assembled peptide fragment with the lysine side chain still protected. The Aloc group can be removed chemoselectively either before or after the ligation step, providing flexibility in the synthetic design and preventing unwanted side reactions involving the lysine ε-amino group. thieme-connect.de

Preparation of Peptide-Small Molecule Conjugates (e.g., LHRH-Curcumin Conjugates)

The conjugation of peptides to small molecule drugs is a promising strategy for targeted drug delivery, enhancing the therapeutic index of potent compounds by directing them to specific cells or tissues. This compound is an ideal building block for creating such conjugates.

A notable example is the synthesis of a [D-Lys⁶]-LHRH-Curcumin conjugate designed to target pancreatic cancer cells that overexpress LHRH receptors. nih.gov In this work, the Luteinizing hormone-releasing hormone (LHRH) peptide analogue was synthesized using Fmoc-D-Lys(Alloc)-OH at the sixth position. nih.gov Following the assembly of the peptide backbone, the Alloc group was selectively removed on-resin using a Pd(0) catalyst. The exposed ε-amino group of the D-Lysine was then coupled to a curcumin (B1669340) glutarate ester. nih.gov This approach allows for the precise, site-specific attachment of the curcumin payload to the peptide, ensuring a homogeneous final product. The resulting conjugate demonstrated dose-dependent inhibition of pancreatic cancer cell proliferation in vitro. nih.gov

| Synthesis Step | Key Reagent/Building Block | Purpose | Reference |

| Peptide Assembly | Fmoc-D-Lys(Alloc)-OH | Incorporation of a D-lysine at position 6 with an orthogonally protected side chain. | nih.gov |

| Side-Chain Deprotection | Pd(0) catalyst | Selective removal of the Alloc group to expose the ε-amino group. | nih.gov |

| Conjugation | Curcumin glutarate ester | Attachment of the small molecule drug to the peptide backbone. | nih.gov |

| Cleavage & Purification | TFA Cocktail, Gel Filtration | Release of the final conjugate from the resin and purification. | nih.gov |

Incorporation of Non-Canonical Amino Acids into Peptide Sequences

Strategies for Expanding Chemical Diversity of Peptides

The chemical space accessible to natural peptides is limited by the 20 proteinogenic amino acids. The incorporation of non-canonical or unnatural amino acids (ncAAs) can dramatically expand the structural and functional diversity of peptides, leading to improved stability, enhanced binding affinity, and novel biological activities.

This compound serves as a versatile synthetic platform for introducing chemical diversity. The ability to deprotect the lysine side chain on-resin opens up a vast array of possible modifications. cem.com The exposed primary amine can be functionalized through various chemical reactions, effectively converting the lysine residue into a non-canonical amino acid in situ. This strategy is often more efficient and cost-effective than synthesizing and incorporating a unique Fmoc-protected ncAA for each desired modification.

| Modification Type | Example Reaction | Resulting Functionality |

| Acylation | Coupling with carboxylic acids | Amides with diverse R-groups |

| Sulfonylation | Reaction with sulfonyl chlorides | Sulfonamides |

| Reductive Amination | Reaction with aldehydes/ketones followed by reduction | Secondary or tertiary amines |

| Urea/Thiurea Formation | Reaction with isocyanates/isothiocyanates | Ureas and thioureas |

| Guanidinylation | Reaction with guanylating agents | Guanidinium groups |

Synthetic Routes for Modified Lysine Residues

The synthetic route for generating modified lysine residues using this compound is a straightforward multi-step process performed on the solid support.

Incorporation: this compound is incorporated into the growing peptide chain at the desired position using standard Fmoc-SPPS protocols.

Fmoc Deprotection & Elongation: The N-terminal Fmoc group is removed with a piperidine solution, and the peptide chain is elongated to its full length.

Selective Aloc Deprotection: The resin-bound peptide is treated with a solution containing a palladium(0) catalyst, such as Pd(PPh₃)₄, and a scavenger like morpholine (B109124) or phenylsilane in a suitable solvent like dichloromethane (B109758) (CH₂Cl₂). google.com This step selectively cleaves the Aloc group, liberating the ε-amino group of the D-lysine side chain.

On-Resin Modification: The desired chemical moiety (e.g., an activated carboxylic acid, an aldehyde, an isocyanate) is coupled to the free side-chain amine using appropriate reaction conditions.

Final Cleavage: Once the on-resin modification is complete, the peptide is cleaved from the solid support and all remaining acid-labile side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).

This methodology provides a modular and highly efficient approach to creating libraries of peptides with diverse, site-specific modifications originating from a single, versatile building block.

Synthesis of Disease-Relevant Peptide Modifications

The ability to create precisely modified peptides is crucial for developing new therapeutics and diagnostic agents. This compound is instrumental in the synthesis of peptides with modifications relevant to various diseases.

As discussed, the synthesis of the [D-Lys⁶]-LHRH-Curcumin conjugate is a clear example of creating a disease-relevant molecule for oncology. nih.gov By targeting LHRH receptors on cancer cells, the conjugate aims to deliver a cytotoxic payload directly to the tumor, potentially reducing systemic toxicity.

Furthermore, the utility of this building block extends to metabolic diseases. A method for preparing Semaglutide, a glucagon-like peptide-1 (GLP-1) receptor agonist used for the treatment of type 2 diabetes, utilizes Fmoc-Lys(Alloc)-OH as a key raw material. google.com In the synthesis of Semaglutide, the lysine residue is modified with a long-chain fatty acid via a linker. The use of the Aloc protecting group facilitates the selective, on-resin attachment of this complex moiety, which is critical for the drug's extended half-life and therapeutic efficacy. google.com

Development of "Clickable" Peptide Scaffolds

"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a powerful tool for bioconjugation due to its high efficiency, selectivity, and biocompatibility. iris-biotech.deissuu.comaurigeneservices.com Orthogonally protected lysine derivatives like this compound are valuable for creating peptide scaffolds that are "ready-to-use" for these click reactions. rsc.orghzdr.de

The selective deprotection of the Alloc group on a lysine residue within a peptide sequence provides a unique chemical handle for introducing bioorthogonal functionalities. rsc.org After the peptide is synthesized, the Alloc group can be removed, exposing the lysine's primary amine. This amine can then be acylated to introduce either an azide (B81097) or an alkyne group, the key components for click chemistry. rsc.orgpeptide.comnih.gov

This approach allows for the site-specific incorporation of a "clickable" function onto a peptide scaffold. rsc.org For example, diketopiperazine (DKP) scaffolds have been synthesized using Fmoc-Lys(Alloc)-OH, where subsequent Alloc deprotection and acylation with activated carboxylic acids bearing azido (B1232118) or alkynyl groups yielded platforms ready for further modification via CuAAC. rsc.org This method enables the precise attachment of other molecules, such as labels, drugs, or carbohydrates, to a specific location on the peptide. issuu.com

| Functional Group | Introduction Method | Purpose |

| Azide (N₃) | Acylation of the deprotected ε-amino group with an azide-containing activated acid. rsc.org | Partner for alkyne in CuAAC click reaction. iris-biotech.deaurigeneservices.com |

| Alkyne | Acylation of the deprotected ε-amino group with an alkyne-containing activated acid. rsc.org | Partner for azide in CuAAC click reaction. iris-biotech.deaurigeneservices.com |

Beyond traditional azide-alkyne click chemistry, other bioorthogonal ligation chemistries can be employed. The same strategy of using this compound allows for the introduction of other reactive handles, such as glyoxylyl and aminooxy groups, which react to form a stable oxime bond. rsc.org

In a reported synthesis of "clickable" DKP scaffolds, the deprotected lysine side chain was acylated to introduce these functionalities. rsc.org

Glyoxylyl Group : A Boc-Ser(tBu)-OH residue, a masked equivalent of glyoxylic acid, was coupled to the free amine. After deprotection of the Boc and tBu groups, periodate (B1199274) oxidation of the serine residue yields the desired α-oxo aldehyde (glyoxylyl) group. rsc.org

Aminooxy Group : An activated carboxylic acid containing an aminooxy function was coupled to the lysine side chain. rsc.org

These functionalities provide an alternative, highly specific conjugation method, expanding the toolbox for creating complex, multifunctional peptide-based structures. rsc.org

Comparative Analysis of Aloc D Lys Fmoc Oh with Other Protected Lysine Derivatives

Comparison of Aloc-D-Lys(Fmoc)-OH with Fmoc-D-Lys(Boc)-OH

This section delves into the specific differences between this compound and Fmoc-D-Lys(Boc)-OH, focusing on their practical application in peptide synthesis.

Fmoc-D-Lys(Boc)-OH: In the standard Fmoc/tBu SPPS strategy, the Fmoc group protecting the α-amino terminus is labile to basic conditions, typically removed by treatment with piperidine (B6355638) chempep.comadvancedchemtech.compeptide.com. The Boc group on the lysine (B10760008) side chain, however, is stable under these basic conditions chempep.comadvancedchemtech.comthermofisher.com. Its removal is achieved under acidic conditions, most commonly using trifluoroacetic acid (TFA) as part of the final cleavage cocktail that also detaches the peptide from the solid support chempep.comadvancedchemtech.compeptide.comthermofisher.com. This means the Boc group is generally removed concurrently with other acid-labile side-chain protecting groups during the final deprotection step. The compatibility of Fmoc-D-Lys(Boc)-OH with the Fmoc/tBu strategy is high, as it aligns with the typical base-labile N-terminal deprotection and acid-labile side-chain deprotection paradigm chempep.comthermofisher.compeptide.comiris-biotech.debiosynth.com.

This compound: When this compound is employed, the Fmoc group is removed by piperidine, as is standard in Fmoc-SPPS iris-biotech.de. The Aloc group on the lysine side chain, however, offers orthogonal protection. It is typically cleaved under neutral, reductive conditions, most commonly using palladium(0) catalysts (e.g., Pd(PPh₃)₄) in the presence of a scavenger such as phenylsilane (B129415) or morpholine (B109124) iris-biotech.deambeed.comiris-biotech.de. This reductive cleavage is orthogonal to both the base-labile Fmoc group and acid-labile side-chain protecting groups (like Boc, tBu, Trt) peptide.comopenaccesspub.orgresearchgate.netchempep.com. This orthogonality allows for the selective deprotection of the lysine side chain at an intermediate stage of peptide synthesis, without affecting other protecting groups or the peptide backbone, making it compatible with complex synthetic strategies chempep.comiris-biotech.desigmaaldrich.com.

The key difference lies in the timing and conditions of side-chain deprotection: Boc is removed during final acid cleavage, while Aloc can be removed selectively under milder reductive conditions before or during final cleavage.

The choice between these two lysine derivatives offers distinct advantages and limitations, particularly concerning the nature of the peptide sequence being synthesized.

This compound:

Advantages: The primary advantage of this compound is its orthogonality chempep.comiris-biotech.desigmaaldrich.com. This allows for selective modification of the lysine side chain at any point during or after peptide assembly, which is invaluable for creating branched peptides, cyclic peptides, or peptides with specific conjugations (e.g., labels, polymers) chempep.comiris-biotech.desigmaaldrich.comrsc.org. Furthermore, the mild reductive conditions required for Aloc cleavage are generally less harsh than strong acid cleavage, making it suitable for peptides with acid-sensitive functionalities or sequences prone to acid-catalyzed side reactions iris-biotech.deiris-biotech.deresearchgate.net.

Fmoc-D-Lys(Boc)-OH:

Advantages: Fmoc-D-Lys(Boc)-OH is the most widely used and cost-effective derivative for incorporating lysine in Fmoc-SPPS chempep.compeptide.compeptide.com. Its integration into standard Fmoc-SPPS protocols is seamless, leveraging well-established procedures and readily available reagents chempep.comadvancedchemtech.compeptide.compeptide.com. The Boc group's stability during multiple Fmoc deprotection cycles ensures robust protection of the lysine side chain throughout the synthesis chempep.comadvancedchemtech.com.

Limitations: The main limitation is the lack of side-chain orthogonality for selective modification before final cleavage. The Boc group is removed during the final acidic cleavage step, meaning the lysine side chain cannot be selectively functionalized independently of other acid-labile protecting groups. For peptides highly sensitive to strong acidic conditions, the TFA cleavage required for Boc removal can lead to side reactions such as aspartimide formation, side-chain alkylation, or backbone cleavage, potentially compromising yield and purity chempep.comthermofisher.compeptide.com.

The choice of lysine protecting group can profoundly influence the success of a peptide synthesis in terms of yield, purity, and efficiency.

Peptide Yield: For peptides that are sensitive to acidic conditions, the milder deprotection conditions afforded by the Aloc group can lead to higher yields by minimizing degradation iris-biotech.deiris-biotech.deresearchgate.net. However, the additional deprotection step for Aloc may introduce minor losses if not optimized. In contrast, Fmoc-D-Lys(Boc)-OH generally provides good yields in standard syntheses, but acid-labile sequences may suffer yield reduction due to side reactions during TFA cleavage chempep.comthermofisher.compeptide.com.

Peptide Purity: The purity of the final peptide product can be significantly affected by the protecting group strategy. This compound may contribute to higher purity for acid-sensitive peptides due to its milder cleavage conditions, although care must be taken to remove residual palladium iris-biotech.deambeed.comiris-biotech.de. Fmoc-D-Lys(Boc)-OH generally yields pure peptides in routine syntheses, but the potential for TFA-induced side reactions can lead to impurities if not carefully managed through appropriate scavenger use and optimized cleavage conditions chempep.comthermofisher.compeptide.com.

Challenges and Innovations in Aloc D Lys Fmoc Oh Mediated Synthesis

Addressing Side Reactions and Byproduct Formation

The introduction of Aloc-D-Lys(Fmoc)-OH into a peptide sequence requires careful control of reaction conditions to minimize the formation of undesirable byproducts. Key challenges include the prevention of diketopiperazine, aspartimide formation, and racemization.

Diketopiperazines (DKPs) are cyclic dipeptide byproducts that can form, particularly at the N-terminus of a growing peptide chain, leading to truncation of the desired sequence. nih.govresearchgate.net The formation is especially prevalent after the deprotection of the second amino acid, which can then intramolecularly attack the ester linkage to the resin, cleaving the dipeptide from the solid support. nih.govresearchgate.net

The use of the allyloxycarbonyl (Alloc) protecting group on the lysine (B10760008) side chain, in conjunction with the N-α-Fmoc group, provides an orthogonal protection strategy that can help mitigate DKP formation. Since the Alloc group is stable to the basic conditions used for Fmoc removal (typically piperidine (B6355638) in DMF), it remains in place while the peptide chain is elongated. iris-biotech.de The critical step for potential DKP formation is often the deprotection of the N-terminal Fmoc group of the dipeptide. By using alternative Nα-protecting groups that are cleaved under non-basic conditions, such as the p-nitrobenzyloxycarbonyl (pNZ) or trityl (Trt) groups, the base-induced cyclization leading to DKP can be bypassed. acs.org

Table 1: Illustrative Comparison of Diketopiperazine (DKP) Formation This table presents hypothetical data for illustrative purposes, as direct comparative studies for this compound were not found.

| N-α-Protecting Group Strategy | Deprotection Condition | Expected DKP Formation (%) |

|---|---|---|

| Standard Fmoc-SPPS | 20% Piperidine/DMF | 5 - 15% |

| Boc-SPPS with in situ neutralization | TFA, then neutralized | 1 - 5% |

| Alloc-based orthogonal strategy | Pd(0) catalyzed | < 1% |

Aspartimide formation is a notorious side reaction in Fmoc-based solid-phase peptide synthesis (SPPS), particularly in sequences containing aspartic acid followed by a small amino acid like glycine. sigmaaldrich.comnih.gov This intramolecular cyclization of the aspartic acid side chain leads to the formation of a succinimide (B58015) ring, which can then open to form a mixture of α- and β-aspartyl peptides, often with racemization at the α-carbon. iris-biotech.de

Use of sterically hindered side-chain protecting groups for Aspartic Acid: Utilizing bulky protecting groups like 3-methylpent-3-yl (Mpe) or 2,4-dimethylpent-3-yl (Dmpe) on the aspartic acid side chain can physically block the intramolecular cyclization.

Addition of acidic additives to the deprotection solution: The addition of weak acids like 1-hydroxybenzotriazole (B26582) (HOBt) or formic acid to the piperidine deprotection solution has been shown to significantly reduce aspartimide formation. bachem.comiris-biotech.de

Backbone protection: The introduction of a protecting group on the amide backbone nitrogen preceding the aspartic acid residue can prevent the cyclization reaction. The 2-hydroxy-4-methoxybenzyl (Hmb) group is a common choice for this purpose. iris-biotech.de

The stability of the Alloc group to the acidic additives used for aspartimide suppression makes the combination of these strategies feasible when this compound is present in the peptide sequence.

Racemization, or the loss of stereochemical integrity at the α-carbon of an amino acid during the coupling reaction, is a critical issue in peptide synthesis that can lead to diastereomeric impurities that are difficult to separate from the desired product. acs.org The extent of racemization is influenced by several factors, including the nature of the amino acid, the coupling reagents, the base used, and the reaction temperature. sigmaaldrich.com

For this compound, the control of racemization during its incorporation into the peptide chain is paramount. The use of carbodiimide-based coupling reagents like N,N'-diisopropylcarbodiimide (DIC) in combination with additives such as ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is a common strategy to suppress racemization. acs.org Recent studies have also highlighted metal-free, one-pot Alloc removal and peptide coupling procedures that proceed with minimal racemization, even for highly epimerization-prone amino acids. acs.org

The choice of the coupling reagent and base is critical. The use of weaker bases like N-methylmorpholine (NMM) or sym-collidine is often preferred over stronger, more sterically hindered bases like N,N-diisopropylethylamine (DIPEA) to minimize racemization. sigmaaldrich.com The following table provides an illustrative comparison of the potential for racemization with different coupling reagents, based on general principles of peptide chemistry.

Table 2: Illustrative Racemization Levels with Different Coupling Reagents for this compound This table presents hypothetical data for illustrative purposes, as direct comparative studies for this compound were not found.

| Coupling Reagent | Additive | Base | Expected Racemization (%) |

|---|---|---|---|

| HATU | - | DIPEA | 2 - 5% |

| HBTU | HOBt | DIPEA | 1 - 3% |

| DIC | Oxyma | NMM/Collidine | < 1% |

| PyBOP | HOBt | DIPEA | 1 - 4% |

Optimization of Reaction Conditions for Scalability

Translating a peptide synthesis protocol from a laboratory scale to large-scale industrial production introduces a new set of challenges that require careful optimization of reaction conditions.

The use of this compound in large-scale synthesis necessitates consideration of factors such as reagent solubility, reaction kinetics, heat transfer, and purification methods. ug.edu.plnih.gov The deprotection of the Alloc group, which requires a palladium catalyst, presents specific challenges on a large scale. acs.org Homogeneous palladium catalysts, while efficient, can be difficult to remove completely from the final product, which is a critical requirement for pharmaceutical applications. The development of solid-supported or otherwise recoverable palladium catalysts is an area of active research to address this issue.

Furthermore, the solvents and reagents used in the synthesis must be amenable to large-scale handling and disposal. The move towards greener and more sustainable synthetic methods is a significant driver in the optimization of large-scale peptide synthesis. acs.orgnih.gov This includes the use of less hazardous solvents and the development of more atom-economical reaction pathways. Recent advancements in metal-free Alloc removal methods, for instance using iodine and water, offer a promising avenue for more sustainable and scalable peptide manufacturing. acs.org

The economic viability of a large-scale peptide synthesis is heavily dependent on the cost of the raw materials, including the protected amino acids, coupling reagents, and catalysts. Orthogonally protected amino acids like this compound are generally more expensive than their standard counterparts, such as Fmoc-D-Lys(Boc)-OH. This initial higher cost must be weighed against the potential benefits of using the Alloc protecting group.

The primary benefit of using this compound lies in its ability to facilitate the synthesis of complex peptides by providing an orthogonal handle for side-chain modification or cyclization, and potentially reducing the costs associated with purification by minimizing side reactions. The cost of the palladium catalyst required for Alloc deprotection is another significant factor. Catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) can be expensive, and their efficient use and recovery are crucial for a cost-effective process. biotage.com

The following table provides a hypothetical cost-benefit analysis.

Table 3: Illustrative Cost-Benefit Analysis of this compound vs. Fmoc-D-Lys(Boc)-OH This table presents hypothetical data for illustrative purposes and a simplified analysis.

| Factor | Fmoc-D-Lys(Boc)-OH | This compound |

|---|---|---|

| Cost | ||

| Protected Amino Acid Cost | Lower | Higher |

| Deprotection Reagent Cost | Low (Piperidine) | Higher (Palladium Catalyst) |

| Purification Cost | Potentially Higher (due to side reactions) | Potentially Lower (cleaner crude product) |

| Benefit | ||

| Orthogonal Chemistry | No | Yes (allows for selective side-chain modification) |

| Side Reaction Profile | Higher risk of base-mediated side reactions | Lower risk of certain side reactions (e.g., DKP) |

| Process Complexity | Simpler deprotection step | More complex deprotection (catalyst removal) |

| Overall Viability | Cost-effective for linear peptides | Advantageous for complex, modified, or cyclic peptides where orthogonality is crucial |

Ultimately, the decision to use this compound in a large-scale synthesis depends on a thorough evaluation of the specific requirements of the target peptide, the potential for side reactions with alternative strategies, and a detailed cost analysis of the entire manufacturing process.

Analytical Verification and Quality Control in Research Synthesis

The successful incorporation of this compound into complex synthetic schemes, particularly in peptide synthesis, is critically dependent on rigorous analytical verification and quality control. Ensuring the purity, identity, and structural integrity of this non-canonical amino acid derivative is paramount to the reliability and reproducibility of the research outcomes. This section details the principal analytical techniques employed for the quality control of this compound in a research setting.

High-Performance Liquid Chromatography (HPLC) for Purity and Identity

High-Performance Liquid Chromatography (HPLC) stands as the cornerstone for assessing the purity of this compound. This technique separates the compound from potential impurities, such as starting materials, reagents, or by-products from its synthesis. A typical quality control specification for research-grade this compound indicates a purity of ≥98.0%.

The identity of the compound can also be preliminarily confirmed by comparing its retention time with that of a known, authenticated standard under identical chromatographic conditions. The retention time is a characteristic feature of a compound for a specific HPLC method.

Typical HPLC Parameters for Analysis of this compound:

| Parameter | Typical Specification | Purpose |

| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) | Separates compounds based on hydrophobicity. |

| Mobile Phase | A gradient of acetonitrile (B52724) and water, often with a TFA modifier | Elutes the compound from the column, with the gradient allowing for fine separation. |

| Detection | UV absorbance at 254 nm or 265 nm | The Fmoc group has a strong chromophore, allowing for sensitive detection. |

| Flow Rate | 1.0 mL/min | Ensures consistent and reproducible separation. |

| Column Temperature | Ambient or controlled (e.g., 25 °C) | Maintains consistent retention times. |

Mass Spectrometry (MS) for Structural Confirmation

Mass Spectrometry (MS) is an indispensable tool for the definitive structural confirmation of this compound. It provides a highly accurate measurement of the compound's molecular weight, which can be compared to its theoretical mass calculated from its chemical formula, C₂₅H₂₈N₂O₆.

Electrospray ionization (ESI) is a commonly used soft ionization technique for analyzing amino acid derivatives like this compound, as it minimizes fragmentation and primarily produces the protonated molecular ion [M+H]⁺.

Expected Mass Spectrometry Data for this compound:

| Parameter | Expected Value | Significance |

| Chemical Formula | C₂₅H₂₈N₂O₆ | Defines the elemental composition of the molecule. |

| Theoretical Molecular Weight | 452.51 g/mol | The calculated mass based on the chemical formula. |

| Observed Mass (as [M+H]⁺) | ~453.20 m/z | The experimentally determined mass-to-charge ratio of the protonated molecule. A close correlation with the theoretical value confirms the compound's identity. |

| Observed Mass (as [M+Na]⁺) | ~475.18 m/z | The experimentally determined mass-to-charge ratio of the sodium adduct, which is also commonly observed and provides further confirmation of the molecular weight. |

Further structural elucidation can be achieved through tandem mass spectrometry (MS/MS). In this technique, the parent ion is isolated and fragmented, and the resulting fragmentation pattern provides information about the compound's structure, confirming the presence of the Aloc and Fmoc protecting groups and the lysine core.

Future Perspectives and Emerging Research Avenues for Aloc D Lys Fmoc Oh

Integration into Automated Combinatorial Chemistry Platforms

The demand for high-throughput synthesis of peptide libraries for drug discovery and material science has driven the integration of complex building blocks like Aloc-D-Lys(Fmoc)-OH into automated synthesis platforms. kohan.com.tw Automated microwave peptide synthesizers can be programmed to perform the selective on-resin deprotection of the Alloc group, followed by the coupling of another molecule or amino acid to the newly exposed side-chain amine. kohan.com.tw This enables the automated construction of branched peptides, a process that was once a complex manual endeavor. kohan.com.tw

The compatibility of Alloc deprotection chemistry with automated protocols allows for the rapid generation of combinatorial libraries where the diversity is focused around a specific lysine (B10760008) residue. nih.gov For example, a peptide backbone can be synthesized, and at the position of the this compound, the synthesizer can automatically cleave the Alloc group and then couple a series of different building blocks to the side chain in parallel syntheses. kohan.com.tw This approach is invaluable for structure-activity relationship (SAR) studies, allowing researchers to systematically probe the functional role of specific side-chain modifications.

| Parameter | Automated Deprotection Conditions for Lys(Alloc) |

| Reagents | 0.0312 M Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] in DCM |

| 0.750 M Phenylsilane (B129415) in DCM | |

| Platform | CEM Liberty Blue™ automated microwave peptide synthesizer |

| Application | Synthesis of branched gp41₆₅₉₋₆₇₁ peptides |

| Post-Deprotection | Subsequent automated coupling of Fmoc-Alanine-OH to the lysine side chain |

| Data sourced from research on automated deprotection protocols. kohan.com.tw |

Development of Greener Synthetic Methodologies for Alloc Deprotection

A significant drawback of traditional Alloc deprotection has been its reliance on palladium(0) catalysts, such as Pd(PPh₃)₄. thaiscience.infoacs.org While highly efficient, these catalysts introduce concerns regarding cost, air sensitivity, and potential contamination of the final peptide product with heavy metals, which is particularly problematic for therapeutic peptides. acs.org Consequently, a major research avenue is the development of "greener" and more sustainable methods for Alloc removal.

| Feature | Traditional Method (Palladium-Based) | Emerging Green Method (Iodine-Based) |

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) | Iodine (I₂) |

| Metal Use | Yes (Palladium) | No (Metal-free) |

| Solvents | Dichloromethane (B109758) (DCM), Dimethylformamide (DMF) | PolarClean (PC), Ethyl Acetate (EtOAc) |

| Conditions | Room temperature | 50 °C |

| Concerns | Heavy metal contamination, hazardous solvents, air-sensitive catalyst | Less established, requires elevated temperature |

| Advantages | High efficiency, well-established protocol | Sustainable, avoids metal contamination, uses greener solvents |

| Comparative data based on established and recently published deprotection protocols. acs.orgwpmucdn.com |

Exploration in Novel Bioconjugation and Chemical Biology Tool Development

The orthogonal nature of the Alloc group makes this compound a premier building block for developing sophisticated tools for chemical biology. nih.gov By selectively deprotecting the lysine side chain while the peptide remains attached to the solid support, researchers can introduce a wide array of functionalities, including fluorescent labels, biotin (B1667282) tags, cross-linkers, and cytotoxic drug payloads. thaiscience.infonih.gov

This strategy has been successfully employed in the synthesis of:

Peptide-Based Affinity Labels : Dynorphin A analogs containing reactive isothiocyanate or bromoacetamide groups were synthesized to serve as molecular probes for studying opioid receptors. thaiscience.info

Macrocyclic Peptide Ligands : this compound was used to construct complex macrocyclic peptides on-resin, which were designed as high-affinity binders to specific protein domains, such as the polo-box domain of Polo-like kinase 1, a target in cancer research. nih.gov

Ubiquitin Probes : Advanced synthetic schemes have utilized Alloc-protected selenolysine analogs to perform dual chemical ligations, enabling the construction of complex ubiquitin chains to study the intricate signaling pathways of protein degradation and cell regulation. researchgate.net

The ability to precisely install a unique chemical handle at a specific D-lysine residue—which can also enhance peptide stability against proteolysis—opens up limitless possibilities for designing novel peptide conjugates for diagnostics, therapeutics, and fundamental biological research.

| Application Area | Example of Bioconjugate/Tool | Purpose |

| Receptor Probing | Dynorphin A analog with isothiocyanate group | Affinity label for opioid receptors |

| Enzyme Inhibition | On-resin cyclized macrocyclic peptide | High-affinity ligand for Polo-like kinase 1 |

| Protein Modification Studies | Ubiquitin chain analog via selenolysine | Tool to study ubiquitination pathways |

| Peptide Labeling | Peptides with site-specific biotin or fluorescein | Tracking peptide localization and binding |

| Examples sourced from studies on peptide modification and chemical biology. thaiscience.infonih.govnih.govresearchgate.net |

Computational Design and Prediction of Complex Peptide Syntheses

The intersection of computational science and peptide chemistry is a rapidly emerging field. nih.gov Advanced algorithms and machine learning models are now used to design peptides with specific structural and functional properties, such as self-assembling nanomaterials or high-affinity binders for therapeutic targets. nih.govrsc.org These computationally designed peptides often feature complex architectures, such as specific branching or non-natural modifications, that are necessary for their function.

While computational tools can design the target molecule, realizing its synthesis presents a significant practical challenge. This is where building blocks like this compound become critical enablers. The planning of a synthetic route for a computationally designed branched peptide, for instance, would inherently rely on an orthogonal protection strategy. The ability to selectively modify a lysine side chain, as afforded by the Alloc group, is a key parameter that can be factored into synthetic planning software. Future computational tools may not only predict the final peptide structure but also suggest an optimal synthesis pathway, including the selection of specific orthogonally protected amino acids like this compound to achieve the desired complex topology. This synergy between in silico design and advanced synthetic chemistry is poised to accelerate the discovery of novel peptide-based materials and therapeutics. stanford.edu

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.